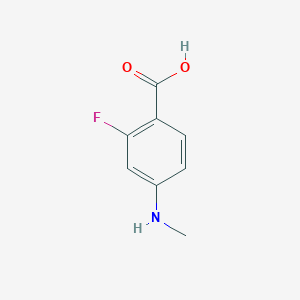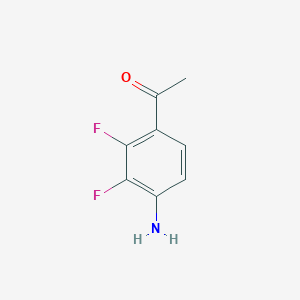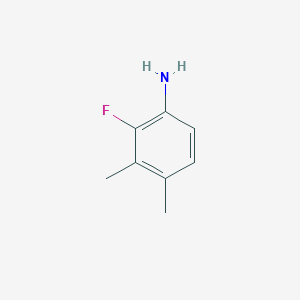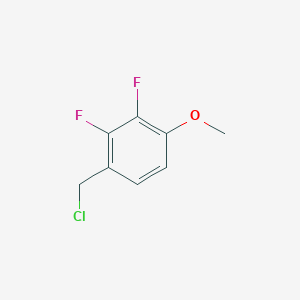
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of two fluorine atoms, a methoxy group, and a benzyl chloride moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene typically involves the chlorination of 2,3-difluoro-4-methoxybenzyl alcohol. This reaction is usually carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or chlorophosphite, which subsequently decomposes to yield the desired benzyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl chloride can be reduced to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Scientific Research Applications
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: The compound is used as a probe to study biochemical pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene depends on the specific application and target. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl chloride: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxybenzyl chloride: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3-Difluoro-4-methoxybenzyl alcohol: The hydroxyl group instead of the chlorine atom leads to different chemical behavior.
Uniqueness
1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct electronic and steric effects. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANFVXSRQPXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
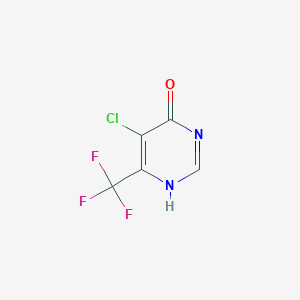
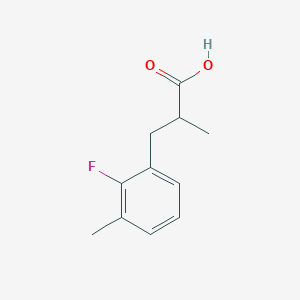



![[2-(Piperidin-2-yl)phenyl]methanol](/img/structure/B7900133.png)
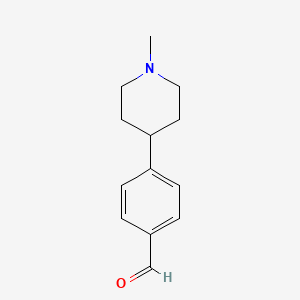
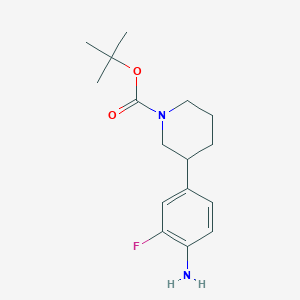
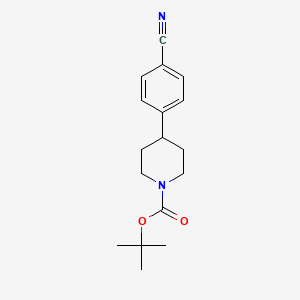
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B7900148.png)

